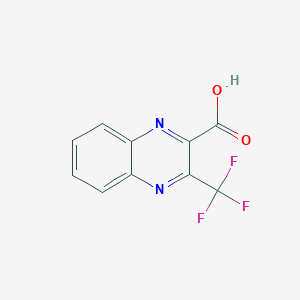

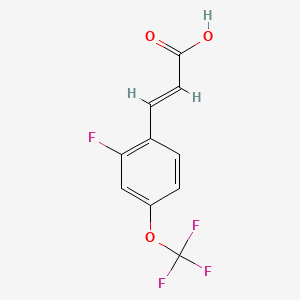

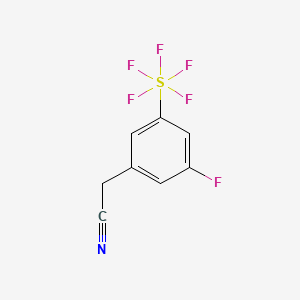

![molecular formula C9H18N2O2S B1399922 N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide CAS No. 1089340-61-3](/img/structure/B1399922.png)

N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide

Overview

Description

“N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide” is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidines are synthesized through a variety of intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a vital fundament in the production of drugs . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features .

Chemical Reactions Analysis

Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The presence of halogen, carboxyl, nitro, or methyl groups on the ring can increase the cytotoxicity of the piperidine derivatives .

Scientific Research Applications

1. Selective 5-HT7 Receptor Antagonist

N-Alkylation of sulfonamide moieties in arylsulfonamide derivatives of piperidines has been explored as a strategy to design selective 5-HT7 receptor ligands. This approach has led to the development of compounds with potential antidepressant-like and pro-cognitive properties, valuable for treating CNS disorders (Canale et al., 2016).

2. Potent Human Beta(3) Agonists

Novel sulfonamides with a piperidinyl-phenyl structure have been identified as potent agonists for the human beta(3)-adrenergic receptor, showing promise for potential therapeutic applications (Hu et al., 2001).

3. Antagonists for Anti-HIV-1 Agents

Compounds with N-alkylated piperidine derivatives have been identified as potent CCR5 antagonists, showing significant potential as anti-HIV-1 agents (Finke et al., 2001).

4. Antimicrobial Agents for Plant Pathogens

Derivatives of benzhydryl-sulfonyl piperidine have been synthesized and evaluated for their antimicrobial properties, particularly against pathogens of tomato plants, indicating potential in agricultural applications (Vinaya et al., 2009).

5. Cyclization Catalysts in Chemical Synthesis

Sulfonamides have been used as effective terminators in cationic cyclisations, particularly in the formation of polycyclic systems, highlighting their utility in synthetic organic chemistry (Haskins & Knight, 2002).

Future Directions

Piperidine derivatives represent a key and extensive category of nitrogen-bearing heterocyclic compounds . They show a wide variety of biological activities and are being utilized in different therapeutic applications . Therefore, the importance of the piperidine nucleus in the field of drug discovery is undeniable . Future research will likely focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines and the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mechanism of Action

Target of Action

It’s known that piperidine derivatives have a wide range of biological activities and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Some piperidine derivatives have been found to show significant inhibitory bioactivity in hepg2 cells .

Biochemical Pathways

Piperidine derivatives, such as N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide, may affect the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions. It promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors .

Result of Action

Piperidine derivatives, such as N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide, have been found to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

properties

IUPAC Name |

N-(piperidin-4-ylmethyl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c12-14(13,9-1-2-9)11-7-8-3-5-10-6-4-8/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYPWONYRTWGET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

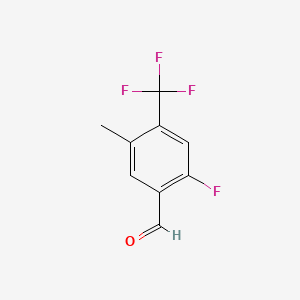

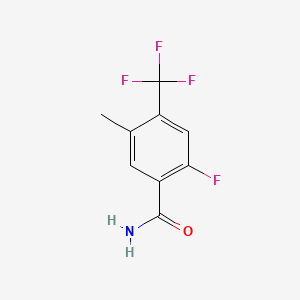

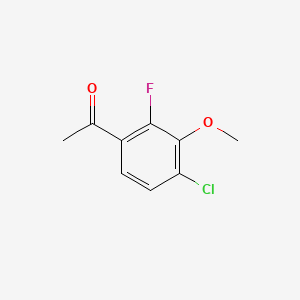

![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)

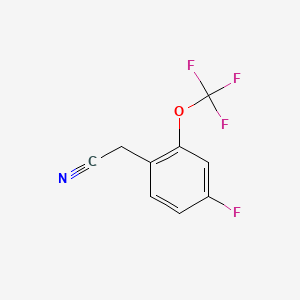

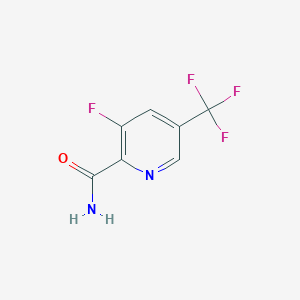

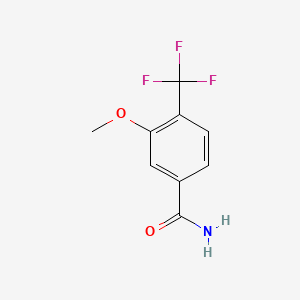

![(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1399849.png)

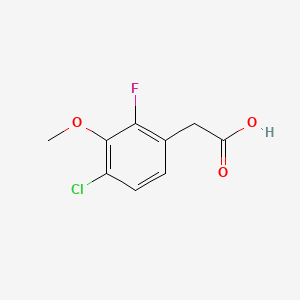

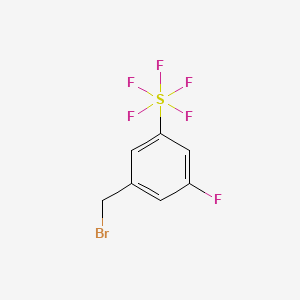

![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)